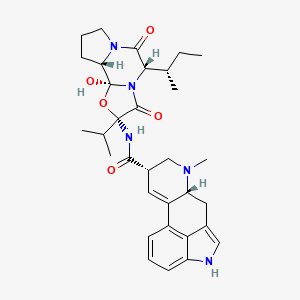
1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole, also known as o-Anisyl-DCPI, is an organophosphorus compound with a variety of applications in chemistry and biochemistry. It is a colorless, odorless, and crystalline solid with a melting point of 64-66°C. o-Anisyl-DCPI is a useful ligand in transition metal complexes, and it has been used in numerous catalytic and synthetic processes. In addition, o-Anisyl-DCPI has been used in a variety of scientific research applications, such as enzyme inhibition, protein crystallography, and drug delivery.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole can be achieved through a multi-step reaction pathway starting from commercially available starting materials.
Starting Materials
o-Anisidine, Dicyclohexylphosphine, 1,2-dibromoethane, Imidazole
Reaction
Step 1: Bromination of o-Anisidine with 1,2-dibromoethane to obtain 1-bromo-2-methoxybenzene, Step 2: Reaction of 1-bromo-2-methoxybenzene with dicyclohexylphosphine to obtain 1-(o-Anisyl)-2-dicyclohexylphosphino-benzene, Step 3: Cyclization of 1-(o-Anisyl)-2-dicyclohexylphosphino-benzene with imidazole to obtain 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazole
Aplicaciones Científicas De Investigación
O-Anisyl-DCPI has been used in a variety of scientific research applications, including enzyme inhibition, protein crystallography, and drug delivery. In enzyme inhibition studies, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is used to inhibit the activity of enzymes, such as proteases and kinases, which are involved in various biological processes. In protein crystallography, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is used to stabilize proteins in order to obtain high-resolution crystal structures. In drug delivery, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI can be used to improve the solubility and bioavailability of drugs.
Mecanismo De Acción
The mechanism of action of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI is not fully understood, but it is believed to involve the binding of the compound to metal ions in the active site of enzymes or proteins. This binding is thought to inhibit the activity of the enzyme or protein by preventing the binding of its substrate.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI are not well understood. However, it has been shown to inhibit the activity of enzymes involved in various biological processes, such as proteases and kinases. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI has been used to improve the solubility and bioavailability of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI has been shown to be a useful ligand in transition metal complexes, and it has been used in numerous catalytic and synthetic processes. However, there are some limitations to its use in laboratory experiments. For example, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI can be toxic if not handled properly, and it can be difficult to remove from the reaction mixture.
Direcciones Futuras
There are many potential future directions for the use of 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI. For example, it could be used to develop new catalysts for chemical reactions, or to develop new drugs with improved solubility and bioavailability. In addition, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI could be used to study the mechanism of action of enzymes and proteins, or to further explore its potential applications in enzyme inhibition, protein crystallography, and drug delivery. Finally, 1-(o-Anisyl)-2-(dicyclohexylphosphino)-1H-imidazoleI could be used to develop new materials with improved properties, such as increased thermal stability or improved catalytic activity.
Propiedades
IUPAC Name |
dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTMGYQPQDMGER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)




![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)




![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)